molecular formula C15H14N2O2S B12115040 1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-

1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-

Cat. No.: B12115040
M. Wt: 286.4 g/mol
InChI Key: JIDDQNZJSDIEAZ-UHFFFAOYSA-N
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Description

1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-: is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound has a molecular formula of C15H14N2O2S and a molecular weight of 286.3489 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method is the Bischler indole synthesis, which involves the cyclization of β-arylethylamines .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The sulfonyl group enhances its solubility and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl sulfonyl group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-benzylsulfonyl-1H-indol-6-amine

InChI

InChI=1S/C15H14N2O2S/c16-12-8-14-13(6-7-17-14)15(9-12)20(18,19)10-11-4-2-1-3-5-11/h1-9,17H,10,16H2

InChI Key

JIDDQNZJSDIEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=CN3)N

Origin of Product

United States

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